![molecular formula C15H15FN4O5S B2532065 N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxyethyl)oxalamide CAS No. 899989-47-0](/img/structure/B2532065.png)
N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxyethyl)oxalamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceutical and biological chemistry. These include a fluorophenyl group, a thieno[3,4-c]pyrazole moiety, and an oxalamide group. Each of these groups can confer specific chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For instance, the fluorophenyl group could be introduced via a halogenation reaction, while the thieno[3,4-c]pyrazole moiety might be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple heterocyclic rings (thieno[3,4-c]pyrazole) and functional groups (fluorophenyl, oxalamide) suggests that it could have interesting electronic and steric properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its various functional groups. For example, the fluorine atom on the phenyl ring could be susceptible to nucleophilic aromatic substitution reactions, while the oxalamide group might participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of a fluorine atom could increase its lipophilicity, potentially affecting its solubility and permeability. The heterocyclic rings could also influence its stability and reactivity .Scientific Research Applications
Drug Research
The compound is a fluorinated molecule, which has potential in drug research . Fluorine atoms can be introduced into the molecular structure of carboxylic acids, which are a component of many drugs . This process can significantly simplify and accelerate the synthesis of these drugs .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as this one, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They can be synthesized and their structures can be verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Synthesis of Pyrazole Derivatives
The compound can be used in the synthesis of pyrazole derivatives . Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .
Preparation of Safe and Effective Antileishmanial and Antimalarial Agents
The compound may be considered a potential pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents .
Reactivity Towards Carboxylic Acids
The compound has demonstrated a remarkable range of reactivities towards carboxylic acids . This makes it a versatile reagent in chemical reactions .
Anti-neurotoxic Potential
The compound may have an anti-neurotoxic potential . It can be assayed biologically for AchE activity .
Future Directions
properties
IUPAC Name |
N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O5S/c16-9-1-3-10(4-2-9)20-13(18-15(23)14(22)17-5-6-21)11-7-26(24,25)8-12(11)19-20/h1-4,21H,5-8H2,(H,17,22)(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGFIEKCNJJCAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxyethyl)oxalamide |
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